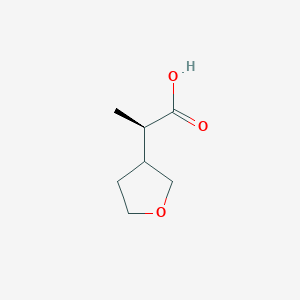

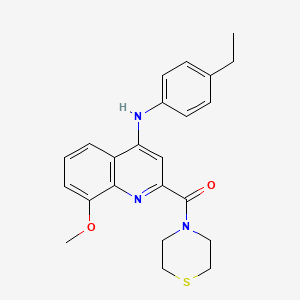

![molecular formula C17H16FN3O4 B2651565 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034360-57-9](/img/structure/B2651565.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound that has been studied for its potential biological activities . It has been mentioned in the context of JNK3 inhibition and neuroprotective effects against Aβ-induced neuronal cell death .

Synthesis Analysis

The synthesis of this compound or its analogues has been reported in several studies. For instance, one study reported the synthesis of 37 analogues, one of which demonstrated the highest JNK3 inhibition . Another study reported the synthesis of two series of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .

Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. For instance, the presence of a pyrimidin-2-yl group suggests that this compound can participate in reactions involving nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents .

Scientific Research Applications

B-Raf Inhibitory and Anti-Proliferation Activities

A study explored the synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives for their B-Raf inhibitory and anti-proliferation activities. These compounds demonstrated potent biological activity against B-Raf(V600E) and human melanoma cell lines, suggesting their potential in designing future B-Raf inhibitors (Yang et al., 2012).

Anticonvulsant Agents

Another study synthesized a series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) derivatives as sodium channel blockers and anticonvulsant agents. These compounds showed promising results in the maximal electroshock (MES) test and had a higher protective index than the reference drug phenytoin, indicating their potential as anticonvulsant agents (Malik & Khan, 2014).

Antiviral Activity

Research on novel benzofuran-transition metal complexes included the synthesis of compounds with significant HIV inhibitory activity. These compounds were more potent than standard treatments and demonstrated the potential for complex formation to enhance bioactivity, especially against HIV-1 RT and HCV NS3-4A protease (Galal et al., 2010).

Antimicrobial and Antimycobacterial Activity

A study focused on synthesizing a library of 2-substituted-1-(2-(5-((5-5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds exhibited good to moderate activity against bacterial strains and showed better antimycobacterial agents compared to standard drugs (Pandya et al., 2019).

Anti-Lung Cancer Activity

Research on fluoro-substituted Benzo[b]pyran derivatives demonstrated significant anti-lung cancer activity. These synthesized compounds were tested against human cancer cell lines and showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Future Directions

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O4/c18-11-8-19-17(20-9-11)25-12-4-5-21(10-12)16(22)13-2-1-3-14-15(13)24-7-6-23-14/h1-3,8-9,12H,4-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJRIUZQFUOSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

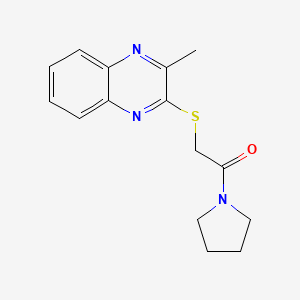

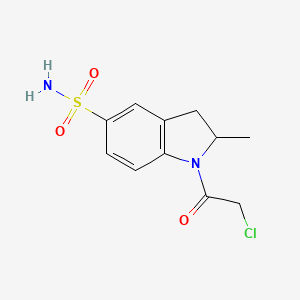

![8-(2,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2651483.png)

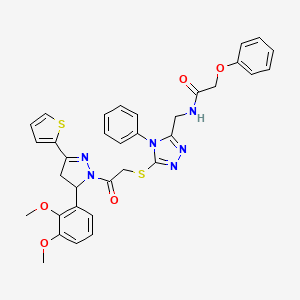

![4-chloro-2-{(E)-[(2-chloro-5-fluorophenyl)imino]methyl}phenol](/img/structure/B2651484.png)

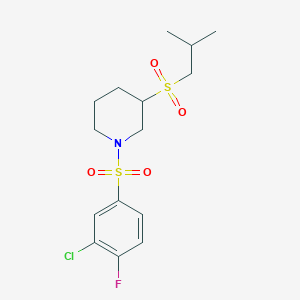

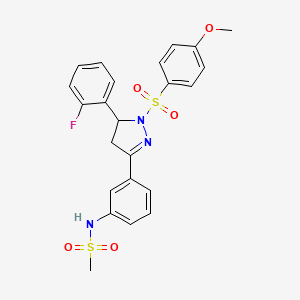

![7-(diethylamino)-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2651488.png)

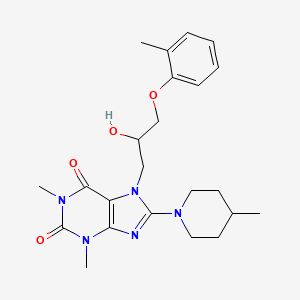

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2651495.png)

![Methyl 4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2651499.png)

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2651504.png)